Dual COX-2/5-LOX Inhibition Profile
COX-2-IN-30 is a dual inhibitor of COX-2 and 5-LOX. In contrast to the selective COX-2 inhibitor celecoxib (IC50 for COX-2 = 0.04 μM, COX-1 = 15 μM), COX-2-IN-30 exhibits a significantly higher degree of selectivity for COX-2 over COX-1, with an IC50 of 49 nM for COX-2 and 10.4 μM for COX-1, yielding a selectivity ratio of approximately 212-fold [1]. This dual inhibition profile is unique among commercially available COX-2 inhibitors.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-2: 49 nM; COX-1: 10.4 μM; 5-LOX: 2.4 μM |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.04 μM, COX-1 IC50 = 15 μM |
| Quantified Difference | COX-2-IN-30 is >2-fold more potent on COX-2 and exhibits a >300-fold greater selectivity ratio for COX-2 over COX-1 compared to celecoxib. Celecoxib does not inhibit 5-LOX. |
| Conditions | In vitro enzyme assays using recombinant human enzymes |
Why This Matters
Dual inhibition of COX-2 and 5-LOX prevents metabolic shunting and offers a superior anti-inflammatory profile, making it a critical tool for researchers investigating pathways where single-target inhibition fails.
- [1] Chandel P, Kumar A, Singla N, Kumar A, Singh G, Gill RK. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition. Medchemcomm. 2019;10(3):421-430. PMID: 30996860. View Source
